molecular formula Cl12Si5 B14727873 Pentasilane, dodecachloro- CAS No. 13596-24-2

Pentasilane, dodecachloro-

Cat. No.: B14727873
CAS No.: 13596-24-2
M. Wt: 565.8 g/mol
InChI Key: APLLVYZLAPKPFW-UHFFFAOYSA-N
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Description

Pentasilane, dodecachloro- is a highly chlorinated silicon-based compound characterized by a linear silicon (Si) backbone with twelve chlorine substituents. Its molecular formula is Si₅Cl₁₂, indicating five silicon atoms and twelve chlorine atoms arranged in a chain structure. This compound belongs to the class of oligosilanes, which are known for their σ-conjugated systems and applications in materials science, including photoresists and semiconductor precursors . The extensive chlorination imparts high thermal stability and chemical inertness, making it useful in specialized industrial processes. However, direct experimental data on this compound is sparse; much of its inferred behavior is derived from studies on analogous silanes and chlorinated hydrocarbons.

Properties

CAS No.

13596-24-2

Molecular Formula

Cl12Si5

Molecular Weight

565.8 g/mol

IUPAC Name

trichloro-[dichloro-[dichloro-[dichloro(trichlorosilyl)silyl]silyl]silyl]silane

InChI

InChI=1S/Cl12Si5/c1-13(2,3)15(7,8)17(11,12)16(9,10)14(4,5)6

InChI Key

APLLVYZLAPKPFW-UHFFFAOYSA-N

Canonical SMILES

[Si]([Si]([Si](Cl)(Cl)Cl)(Cl)Cl)([Si]([Si](Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

Pentasilane, dodecachloro- undergoes various chemical reactions, including:

Major products formed from these reactions include various hydrosilanes and other silicon-containing compounds .

Mechanism of Action

The mechanism of action of pentasilane, dodecachloro- involves its ability to undergo various chemical transformations due to the presence of multiple silicon-silicon and silicon-chlorine bonds. These transformations are facilitated by the compound’s reactivity with nucleophiles and oxidizing agents, leading to the formation of new silicon-containing products .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural Comparison of Chlorinated Silanes and Related Compounds
Compound Molecular Formula Backbone Structure Chlorine Atoms Key Properties
Pentasilane, dodecachloro- Si₅Cl₁₂ Linear Si chain 12 High thermal stability, σ-conjugation
Trichlorosilane (HSiCl₃) HSiCl₃ Single Si atom 3 Volatile, pyrophoric, precursor to silicon epitaxy
Tetrachlorosilane (SiCl₄) SiCl₄ Single Si atom 4 Hydrolyzes readily, used in glass manufacturing
Dechlorane Plus™ C₁₈H₁₂Cl₁₂ Pentacyclic 12 Flame retardant, environmental persistence
1,5-Dichloropentane C₅H₁₀Cl₂ Linear alkane 2 Solvent properties, moderate reactivity

Key Observations :

  • Chlorination Degree : Pentasilane, dodecachloro- and Dechlorane Plus™ both have 12 chlorine atoms but differ in backbone composition (silicon vs. carbon). The silicon backbone in pentasilane enhances σ-conjugation, whereas Dechlorane Plus’s cyclic carbon structure contributes to its rigidity and environmental persistence .
  • Reactivity : Smaller chlorosilanes like SiCl₄ are highly reactive toward hydrolysis, while pentasilane’s linear structure and chlorine shielding reduce such reactivity, akin to the stability observed in perfluorinated alkanes .

Spectroscopic and Conformational Behavior

Studies on methyl-substituted oligosilanes (e.g., n-Si₅Me₁₂) reveal that pentasilane derivatives undergo significant conformational changes in excited states, with Si-Si bond elongation (2.45–2.49 Å) and anti-conformations dominating . By analogy, dodecachloro-pentasilane likely exhibits similar flexibility due to σ-bond delocalization, though chlorine’s electronegativity may constrain geometry compared to methyl groups.

In contrast, Dechlorane Plus™ maintains a rigid pentacyclic structure, limiting conformational freedom and contributing to its stability as a flame retardant .

Environmental and Industrial Relevance

  • Applications: Pentasilane, dodecachloro-: Potential use in silicon-based polymer synthesis or as a precursor for nanostructured materials. Dechlorane Plus™: Widely used in wire coatings and electronics, though restricted due to bioaccumulation risks . Trichlorosilane: Critical in semiconductor manufacturing for silicon deposition .
  • Toxicity and Regulation: Chlorinated compounds with high persistence, such as Dechlorane Plus™, face regulatory scrutiny under REACH .

Data Gaps and Research Needs

Future research should prioritize:

Experimental characterization of Si₅Cl₁₂’s spectral data (NMR, IR) using references like Tables of Spectral Data for Structure Determination of Organic Compounds .

Computational modeling to predict reactivity and environmental fate, building on methods described in cheminformatics studies .

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